N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a piperazine ring bonded to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Intermediate: The initial step could involve the bromination of 2-methylphenylamine to obtain 4-bromo-2-methylphenylamine.
Acylation Reaction: The intermediate can then undergo an acylation reaction with chloroacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-chloroacetamide.
Nucleophilic Substitution: Finally, the chloroacetamide can react with 4-(2-pyridinyl)piperazine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like nitro or amino groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
- N-(4-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
- N-(4-iodo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the piperazine and pyridine rings also contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-14-12-15(19)5-6-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNWIVWTGYOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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